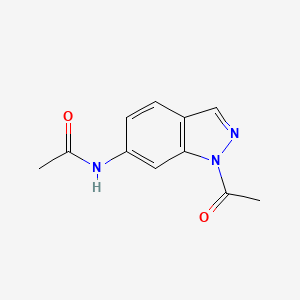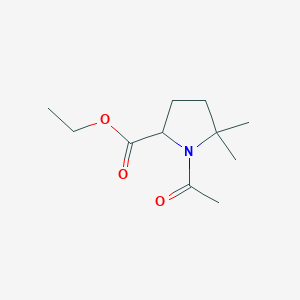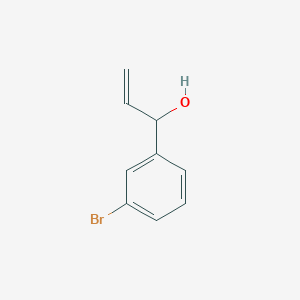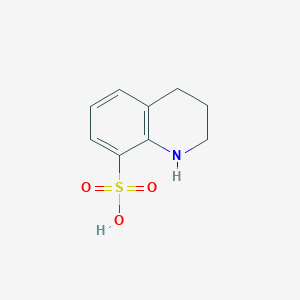
2,2-Dimethyl-5-vinyl-1,3-dioxan-5-yl methyl carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-5-vinyl-1,3-dioxan-5-yl methyl carbonate is an organic compound with the molecular formula C10H16O5 It is a derivative of dioxane, characterized by the presence of a vinyl group and a methyl carbonate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-yl methyl carbonate typically involves the reaction of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol with methyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methyl chloroformate. The reaction proceeds as follows:
2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol+Methyl chloroformate→2,2-Dimethyl-5-vinyl-1,3-dioxan-5-yl methyl carbonate+HCl
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2,2-Dimethyl-5-vinyl-1,3-dioxan-5-yl methyl carbonate can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The carbonate group can be reduced to form alcohols.
Substitution: The vinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products
Oxidation: Formation of epoxides or diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted dioxane derivatives.
科学的研究の応用
2,2-Dimethyl-5-vinyl-1,3-dioxan-5-yl methyl carbonate has several scientific research applications:
Polymer Chemistry: It can be used as a monomer in the synthesis of polymers with unique properties.
Materials Science: It can be incorporated into materials to enhance their mechanical and thermal properties.
Biology and Medicine:
Industry: Used in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-yl methyl carbonate involves its ability to undergo polymerization and form cross-linked networks The vinyl group can participate in free radical polymerization, while the carbonate group can undergo hydrolysis to release carbon dioxide and form alcohols
類似化合物との比較
Similar Compounds
2,2-Dimethyl-1,3-dioxan-5-one: A related compound with similar structural features but lacking the vinyl group.
2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol: The precursor to the carbonate derivative, with a hydroxyl group instead of the carbonate group.
Uniqueness
2,2-Dimethyl-5-vinyl-1,3-dioxan-5-yl methyl carbonate is unique due to the presence of both a vinyl group and a carbonate group, which allows it to participate in a wide range of chemical reactions and form versatile materials. Its ability to undergo polymerization and form biocompatible polymers makes it particularly valuable in the fields of polymer chemistry and materials science.
特性
分子式 |
C10H16O5 |
|---|---|
分子量 |
216.23 g/mol |
IUPAC名 |
(5-ethenyl-2,2-dimethyl-1,3-dioxan-5-yl) methyl carbonate |
InChI |
InChI=1S/C10H16O5/c1-5-10(15-8(11)12-4)6-13-9(2,3)14-7-10/h5H,1,6-7H2,2-4H3 |
InChIキー |
YKQHQWSJNMUQST-UHFFFAOYSA-N |
正規SMILES |
CC1(OCC(CO1)(C=C)OC(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![4-[(Propan-2-yl)oxy]naphthalene-1-carbonitrile](/img/structure/B11889430.png)


